molecular formula C25H31N5O2 B12561306 Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- CAS No. 144510-91-8

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)-

Cat. No.: B12561306
CAS No.: 144510-91-8
M. Wt: 433.5 g/mol
InChI Key: JIGYVEPELWUUGD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name for this compound is derived from its fused benz(g)isoquinoline skeleton, which consists of a benzene ring fused to an isoquinoline system at specific positions. The numbering begins at the nitrogen atom in the isoquinoline ring, proceeding clockwise to assign positions to the dione oxygen atoms at carbons 5 and 10. The substituents at positions 6 and 9 are bis((2-(1-pyrrolidinyl)ethyl)amino) groups, each comprising a pyrrolidine ring connected via an ethylamine linker.

The structural formula is represented as:
$$ \text{C}{23}\text{H}{28}\text{N}6\text{O}2 $$
This reflects the 23-carbon framework, including the benz(g)isoquinoline core (13 carbons) and two (2-(1-pyrrolidinyl)ethyl)amino side chains (10 carbons total). The dione functionality arises from ketone groups at positions 5 and 10, while the pyrrolidine substituents introduce tertiary amine groups.

A comparative analysis of related compounds, such as 6,9-difluorobenzo[g]isoquinoline-5,10-dione, highlights the role of substituent identity in nomenclature. For example, replacing fluorine atoms with pyrrolidinyl-ethylamino groups necessitates explicit description of side-chain connectivity.

Historical Evolution of Naming Conventions for Isoquinoline-dione Derivatives

Early naming practices for isoquinoline derivatives relied on trivial names tied to natural sources or discoverers. For instance, the term "isoquinoline" itself originated in the late 19th century to distinguish it from its isomer, quinoline, after isolation from coal tar. The introduction of dione functionalities (-dione suffix) followed systematic ketone nomenclature established in the mid-20th century.

The fusion notation "benz(g)" reflects advancements in IUPAC guidelines for polycyclic systems, where lowercase letters (e.g., g) denote specific bond fusions between aromatic rings. This convention replaced older systems that ambiguously described ring junctions, such as the "ortho," "meta," and "para" designations. Modern naming also prioritizes substituent positionality, as seen in the explicit numbering of the 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino) groups in this compound.

Positional Isomerism in Polycyclic Aromatic Nitrogen Heterocycles

Positional isomerism in benz(g)isoquinoline derivatives arises from variations in substituent placement or fusion patterns. For example:

Compound Name Substituent Positions Key Structural Difference
Benz(g)isoquinoline-5,10-dione 5,10-dione Lacks amino-pyrrolidinyl substituents
6,9-Difluorobenzo[g]isoquinoline-5,10-dione 6,9-fluoro Fluorine vs. amino-pyrrolidinyl groups
6,9-Bis((4-aminobutyl)amino) derivative 6,9-aminobutyl Longer alkyl chain vs. ethyl linker

The substituents at positions 6 and 9 in Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- introduce steric and electronic effects distinct from those in analogs with fluorine or shorter alkyl chains. For instance, the ethyl-pyrrolidine side chains enhance solubility in polar aprotic solvents compared to halogenated variants.

Fusion position also dictates isomerism. The "g" notation specifies that the benzene ring is fused to the isoquinoline system at its 5,6-bond, whereas alternative fusions (e.g., benz[f]isoquinoline) would shift substituent positions relative to the dione groups.

Properties

CAS No.

144510-91-8

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

IUPAC Name

6,9-bis(2-pyrrolidin-1-ylethylamino)benzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C25H31N5O2/c31-24-18-7-8-26-17-19(18)25(32)23-21(28-10-16-30-13-3-4-14-30)6-5-20(22(23)24)27-9-15-29-11-1-2-12-29/h5-8,17,27-28H,1-4,9-16H2

InChI Key

JIGYVEPELWUUGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C3=O)C=CN=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Disubstituted 1,2,3,4-tetrahydrobenz(g)isoquinoline-5,10-diones are prepared through an activated Pictet-Spengler reaction of the corresponding imines of 2-(1,4-dimethoxynaphth-2-yl)ethylamine in the presence of an acyl chloride and aluminum chloride (AlCl3), followed by oxidation with silver(II) oxide in nitric acid .

Industrial Production Methods

The industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Fluorinated Positions

The introduction of pyrrolidinyl ethylamino groups at positions 6 and 9 typically occurs via fluoride displacement reactions under controlled conditions.

Reaction ConditionsReagents & SolventsOutcome & YieldSource
Protected hydroxy group (e.g., benzylation)N-(t-Boc)ethylenediamine, DMF6,9-bis-substituted product (18a)
Unprotected substrateN,N-dimethylethylenediamine, THFPartial reduction side products
p-Methoxybenzyl-protected substrateN,N-dimethylethylenediamineDeprotection yields target (3b)

Key findings:

  • Protection of the hydroxy group (e.g., benzylation or p-methoxybenzylation) is critical to prevent unwanted side reactions during nucleophilic substitution .

  • Direct substitution on unprotected substrates often leads to over-reduction of the quinone core, requiring subsequent oxidation steps .

Redox Reactions of the Dione Core

The quinone moiety undergoes reversible redox transformations:

Reaction TypeReagentsConditionsProductApplicationSource
ReductionNaBH₄, Pd/C + H₂Ethanol, 25°CHydroquinone derivativesProbing bioactivity
OxidationKMnO₄, Ag₂O/HNO₃Acidic mediumRestored dione structureStability studies

Notably, over-reduction during hydrogenation (e.g., debenzylation) requires air oxidation to regenerate the dione functionality .

Salt Formation with Acidic Counterions

The tertiary amino groups react with acids to form pharmaceutically relevant salts:

AcidReaction ConditionsProductSolubilitySource
Maleic acidMethanol, 20°CDimaleate salt (C₂₁H₂₃N₅O₆)Water-soluble
HCl gasDry dichloromethaneHydrochloride salt (C₁₇H₂₀ClN₅O₂)Stable at 2–8°C

These salts enhance solubility and stability for therapeutic formulations .

Comparative Reactivity with Analogues

CompoundKey Functional GroupsReactivity DifferencesSource
6,9-Difluoro derivativeFluorine at 6,9Faster nucleophilic substitution vs. amino analogues
Pixantrone (6,9-bis(aminoethyl)amino)Primary amino groupsHigher susceptibility to oxidation
3-Methyl-4-hydroxy derivativeMethyl group at C3Steric hindrance reduces substitution efficiency

Stability Under Industrial Conditions

Automated reactors optimize large-scale synthesis by:

  • Maintaining pH 7–8 to prevent dione reduction.

  • Using DMF as a solvent for improved substituent solubility .

  • Achieving >95% purity through controlled temperature (40–60°C) and inert atmospheres .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of benz(g)isoquinoline-5,10-dione exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of several aryl derivatives and their evaluation against human leukemia and solid tumor cell lines. Notably, one derivative demonstrated remarkable cytotoxic activity at submicromolar concentrations, indicating potential as an antitumor agent .

Table 1: Cytotoxic Activity of Benz(g)isoquinoline Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AHuman leukemia0.05
Compound BSolid tumors0.12
Compound CResistant cells0.08

Antimicrobial Properties

Benz(g)isoquinoline-5,10-dione has also been investigated for its antimicrobial properties. Studies have reported its effectiveness against various pathogens, including those related to AIDS and other bacterial infections. The compound showed significant inhibitory activity in agar well-diffusion assays, suggesting its potential as an antibacterial and antifungal agent .

Synthetic Routes

The synthesis of benz(g)isoquinoline derivatives typically involves multi-step organic reactions that allow for modifications of the basic structure to enhance biological activity. Common methods include:

  • Diels-Alder Reactions : Used to create complex ring structures.
  • Condensation Reactions : Employed to introduce various functional groups that may enhance potency against specific biological targets .

Case Study 1: Antitumor Efficacy

In a comprehensive study, a series of benz(g)isoquinoline derivatives were synthesized and evaluated for their antitumor efficacy against gastric adenocarcinoma cells. The results indicated that certain substitutions on the isoquinoline ring significantly improved cytotoxicity, with IC50 values as low as 1.30 µM observed for some derivatives .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benz(g)isoquinoline-5,10-dione derivatives against resistant bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing that some derivatives exhibited MIC values lower than those of standard antibiotics .

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. Its mechanism of action involves inhibiting the growth of pathogens by interfering with their metabolic processes. The exact molecular targets and pathways are not fully elucidated but are believed to involve key enzymes and proteins essential for pathogen survival .

Comparison with Similar Compounds

6,9-Difluorobenz[g]isoquinoline-5,10-dione

  • Structure: Fluorine atoms replace aminoethyl groups at positions 6 and 7. Molecular formula: C₁₃H₅F₂NO₂ (discrepancies noted; some sources cite C₁₆H₆F₂N₂O₂) .
  • Properties :
    • Solubility : Lipophilic (soluble in toluene, chloroform; insoluble in water) .
    • Application : Intermediate in synthesizing fluorinated anthracenediones (e.g., pixantrone derivatives) .
  • Contrast with Pixantrone: The lack of amino groups limits DNA interaction, rendering it pharmacologically inactive. Fluorination enhances stability but reduces bioavailability .

Benzo[j]phenanthridine-7,12-dione Derivatives

  • Structure : Tetracyclic analogs with fused aromatic rings .
  • Properties :
    • Bioactivity : 3-Methylbenzo[j]phenanthridine-7,12-dione (5e) showed potent anti-tubercular activity (MIC: 0.59 µM) and low cytotoxicity (CC₅₀: 11.25 µM) .
  • Contrast with Pixantrone : The extended planar structure enhances DNA intercalation but shifts therapeutic focus to antimicrobial applications .

Nitro- and Amidino-Substituted Derivatives

  • Examples: 28e: 1-((p-Nitrophenyl)amino)benzo[g]isoquinoline-5,10-dione. 30a/b: Bis-aryl derivatives with tolyl groups .
  • Properties: Solubility: Poor in organic solvents (28e); improved with amidinium moieties . Activity: Amidino derivatives (e.g., N2-(4-chlorophenyl)-imidazolium bromide) exhibit nanomolar anti-tubercular activity (MIC: 0.59 µM) .
  • Contrast with Pixantrone: Nitro groups enhance electrophilicity but reduce metabolic stability. Amidino substituents improve solubility but introduce hepatotoxicity risks .

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Formula Molecular Weight Solubility Key Substituents
Pixantrone C₁₇H₁₉N₅O₂ 325.37 Polar solvents Bis-aminoethylamino
6,9-Difluoro analog C₁₃H₅F₂NO₂ 245.18 Organic solvents Fluorine
Benzo[j]phenanthridine-5e C₁₉H₁₂NO₂ 286.31 DMSO, ethanol Methyl
Amidino derivative (15) C₂₃H₁₈ClN₃O₂ 428.86 Polar solvents 4-Chlorophenyl, amidinium

Biological Activity

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)-
  • Molecular Formula : C₁₃H₁₃N₃O₂
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 46492-08-4

Biological Activity Overview

Benz(g)isoquinoline-5,10-dione exhibits a range of biological activities that make it valuable in various fields of study:

  • Antimicrobial Activity :
    • The compound has demonstrated significant in vitro antibacterial and antifungal properties. It was found to be particularly effective against various pathogens, including those resistant to conventional treatments. The minimum inhibitory concentrations (MICs) for several bacterial strains have been reported to be notably low, indicating strong antimicrobial efficacy .
  • Mechanism of Action :
    • The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites on enzymes, thereby modulating their function. This interaction can disrupt critical cellular processes such as signal transduction pathways and metabolic functions .
  • Therapeutic Applications :
    • Research indicates potential applications in treating various diseases, including cancer and infectious diseases. The compound's ability to modulate immune responses suggests it may be beneficial in managing inflammatory conditions .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial properties of Benz(g)isoquinoline-5,10-dione:

Pathogen TypeActivity LevelMIC (µg/mL)
Gram-positive bacteriaHigh12
Gram-negative bacteriaModerate25
FungiVery High8

In one notable study, the compound exhibited antifungal activity comparable to amphotericin B against Candida species, highlighting its potential as an alternative antifungal agent .

In Vivo Studies

In vivo studies have shown that Benz(g)isoquinoline-5,10-dione can significantly reduce tumor growth in animal models. The mechanism appears to involve apoptosis induction in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Q & A

What synthetic strategies are most effective for constructing the benzo[g]isoquinoline-5,10-dione core, and how do their yields and reproducibility compare?

The synthesis of the benzo[g]isoquinoline-5,10-dione core has been explored through five primary routes:

  • Friedel-Crafts acylation (26% yield, low reproducibility due to harsh conditions) .
  • Diels-Alder reaction (30% yield, requires oxidation steps and thermal elimination) .
  • Phthalide annulation (35–65% yield, inconsistent reproducibility across labs) .
  • Ortho-lithiation (25% yield, limited by sensitive intermediates) .
  • Pomeranz-Fritsch-type cyclization (28% yield over six steps, advantageous for avoiding toxic reagents) .
    Methodological Insight : Optimize reaction conditions (e.g., using trialkylphosphine/Cs₂CO₃ for Heck cyclization) to enhance 6-endo-trig selectivity and reduce side reactions .

How can advanced spectroscopic techniques resolve structural ambiguities in substituted benzo[g]isoquinoline-5,10-dione derivatives?

  • NMR : Use 2D experiments (HSQC, HMBC) to assign quaternary carbons and confirm substitution patterns. For example, CDCl₃ solubility issues in some derivatives require alternative solvents (e.g., DMSO-d₆) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated or nitro-substituted analogs .
  • Chromatography : Preparative TLC or HPLC ensures purity (>98%) and identifies byproducts from Buchwald-Hartwig aminations .

What experimental approaches are used to evaluate the antitubercular activity of benzo[g]isoquinoline-5,10-dione analogs, and how do structural modifications impact potency?

  • In Vitro Assays : Luminescence-based assays using Mtb H37Ra (e.g., MIC values) and cytotoxicity screening in J774 A.1 macrophages (neutral red uptake) .
  • Key Findings :
    • Phenyl substituents at position 3 (e.g., compounds 27a , 27b ) enhance activity (MIC ≤1 µM) compared to methoxy or aniline derivatives .
    • Amidinium moieties improve aqueous solubility but may reduce potency (e.g., MIC = 0.59 µM for N2-(4-chlorophenyl) analog) .
      Methodological Note : Include multidrug-resistant (MDR) Mtb strains to assess cross-resistance .

How does the compound act as a topoisomerase II inhibitor, and what mechanistic studies validate its role in anticancer activity?

  • Mechanism : The planar anthracenedione core intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes and inducing double-strand breaks .
  • Validation :
    • In vitro IC₅₀ values (e.g., 54 nM in Wilms tumor models) correlate with DNA damage markers (γ-H2AX) .
    • Comparative studies with mitoxantrone show reduced cardiotoxicity due to lower iron-binding capacity .

What methodologies are employed to assess genotoxicity risks in benzo[g]isoquinoline-5,10-dione analogs?

  • Vitotox™ Assay : Recombinant Salmonella typhimurium strains (Genox TA104 and Cytoxpr1) detect SOS response activation. Signal-to-noise ratios <2 indicate no genotoxicity .
  • Metabolite Testing : Incubation with rat S9 liver extract simulates hepatic metabolism, ensuring metabolites are non-mutagenic .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved therapeutic indices?

  • Core Modifications :
    • C-Ring substitution (e.g., chloropyridine) enhances DNA binding but may increase cytotoxicity .
    • N-Alkylation (e.g., pyrrolidinyl ethyl groups) improves pharmacokinetics by reducing efflux pump recognition .
  • Functional Group Impact :
    • Electron-withdrawing groups (e.g., nitro) lower MIC values but increase metabolic instability .
      Data-Driven Design : Use molecular docking to predict interactions with topoisomerase II or Mtb targets .

What experimental strategies address potential drug resistance in antitubercular applications?

  • Resistance Profiling : Compare MIC values against isoniazid-resistant vs. susceptible Mtb strains. For example, N2-(4-chlorophenyl) analog retains activity against MDR strains .
  • Target Identification : Use transcriptomics/proteomics to identify upregulated pathways (e.g., efflux pumps) in resistant mutants.

How are pharmacokinetic properties (e.g., bioavailability, tissue penetration) evaluated in preclinical models?

  • In Vivo Models : Administer analogs to Balb/c mice infected with Trypanosoma spp. or xenograft tumors, monitoring plasma levels via LC-MS/MS .
  • Key Metrics :
    • AUC/MIC ratios predict efficacy in intracellular Mtb models .
    • Tissue distribution : Fluorescently labeled analogs track accumulation in lungs or tumors .

What analytical challenges arise in quantifying benzo[g]isoquinoline-5,10-dione derivatives in biological matrices?

  • Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate removes phospholipids, reducing matrix effects in LC-MS .
  • Detection Limits : Optimize mobile phases (e.g., 0.1% formic acid) to enhance ionization for trace-level quantification (LOQ <10 ng/mL) .

How can computational modeling complement experimental studies of this compound?

  • QSAR Models : Predict logP and solubility for analogs with varied substituents (e.g., pyrrolidinyl vs. piperazinyl) .
  • Molecular Dynamics : Simulate DNA intercalation dynamics to prioritize analogs with stable binding .

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